2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol
Overview
Description
2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a dioxene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol typically involves the introduction of trifluoromethyl groups into a benzodioxene framework. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of enzymatic activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine: Similar structure but with an additional fluorine atom.
1,2,3-Trifluorobenzene: Lacks the dioxene ring but contains trifluoromethyl groups.
Uniqueness
2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol is unique due to the presence of both trifluoromethyl groups and a dioxene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3,3-trifluoro-2H-1,4-benzodioxin-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-7-8(10,11)14-6-4(12)2-1-3-5(6)13-7/h1-3,7,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAIYCWBNSAJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236128 | |
Record name | 2,3,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008452-12-7 | |
Record name | 2,3,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008452-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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